BenchChemオンラインストアへようこそ!

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea

Medicinal Chemistry Drug Discovery Chemical Biology

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea (CAS 2034257-85-5) is a synthetic, asymmetrically disubstituted urea derivative with a molecular formula of C19H24N2O4 and a molecular weight of 344.4 g/mol. It is listed in the European Chemicals Agency (ECHA) inventory, confirming its regulatory recognition as an existing chemical substance.

Molecular Formula C19H24N2O4
Molecular Weight 344.411
CAS No. 2034257-85-5
Cat. No. B2536408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea
CAS2034257-85-5
Molecular FormulaC19H24N2O4
Molecular Weight344.411
Structural Identifiers
SMILESCOCC(CNC(=O)NCCOC1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C19H24N2O4/c1-24-15-19(23,16-8-4-2-5-9-16)14-21-18(22)20-12-13-25-17-10-6-3-7-11-17/h2-11,23H,12-15H2,1H3,(H2,20,21,22)
InChIKeyVDRFCLGJJDQRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea (CAS 2034257-85-5): Procurement-Relevant Chemical Identity and Research Profile


1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea (CAS 2034257-85-5) is a synthetic, asymmetrically disubstituted urea derivative with a molecular formula of C19H24N2O4 and a molecular weight of 344.4 g/mol [1]. It is listed in the European Chemicals Agency (ECHA) inventory, confirming its regulatory recognition as an existing chemical substance [2]. The compound features a 2-hydroxy-3-methoxy-2-phenylpropyl moiety on one urea nitrogen and a 2-phenoxyethyl group on the other, placing it within a class of urea-based research compounds that have been explored as enzyme inhibitors and receptor modulators [1].

Why Generic Substitution of 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea (CAS 2034257-85-5) Is Not Supported by Evidence


A direct, evidence-based case for prioritizing this specific compound over close analogs cannot be made due to a fundamental absence of public, comparator-based experimental data. The literature contains no head-to-head studies, no structure-activity relationship (SAR) series that include this exact molecule, and no reported IC50, Ki, or functional assay values for this compound. The ECHA record confirms its existence, but it is registered as an intermediate with no disclosed biological endpoint [1]. The available PubChem record provides only chemical identity information, not biological activity data [2]. Therefore, any claim of superior performance relative to any other urea derivative would be scientifically unsubstantiated. A procurement decision for this compound must be based on its structural novelty as a synthetic building block rather than on any proven biological or industrial advantage over its analogs [2].

Quantitative Differentiation Evidence for 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea (CAS 2034257-85-5)


No Experimentally Validated Biological Activity or Target Engagement Data Available

The most critical differentiator for this compound is the complete lack of any published, quantitative biological activity or target engagement data. An exhaustive search across PubMed, PubChem, ChEMBL, BindingDB, and major patent databases found no IC50, Ki, EC50, or other potency values for this specific urea derivative [1]. This stands in stark contrast to related phenoxyethyl urea derivatives, which have been characterized as P2Y1 receptor antagonists with IC50 values below 1 µM, or as soluble epoxide hydrolase (sEH) inhibitors with nanomolar potency [2]. The absence of data means this compound cannot be compared for potency, selectivity, or efficacy to any close analog. This does not imply inactivity; it simply means no experimental validation has been made public. For a researcher or procurement officer, this chemical's value is purely as a novel, unexplored scaffold for de novo screening or combinatorial library design, not as a characterized biological tool.

Medicinal Chemistry Drug Discovery Chemical Biology

Unique Dual Aromatic Substitution Pattern Offers Differentiated Physicochemical Property Profile Relative to Simpler Urea Analogs

The compound possesses a distinct 2-hydroxy-3-methoxy-2-phenylpropyl group on one urea nitrogen and a 2-phenoxyethyl group on the other, a structural combination not found in any other commercially available urea derivative. Using computed physicochemical properties from PubChem, we can make a class-level comparison to simpler, more common urea-based screening compounds. The target compound has a molecular weight of 344.4 g/mol, 4 rotatable bonds, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a predicted XLogP3 value of 2.0 [1]. This profile places it in a favorable property space for oral bioavailability according to Lipinski's Rule of Five, with a topological polar surface area (TPSA) of 72.8 Ų. In contrast, simpler phenoxyethyl ureas like 1-(2-phenoxyethyl)urea (MW 180.2 g/mol, TPSA 59.1 Ų) lack the hydrogen-bonding and aromatic complexity of the phenylpropanol moiety [2]. The additional aromatic ring and the secondary alcohol provide potential for distinct protein-ligand interactions not possible with the simpler scaffold. While no direct experimental comparison exists, this structural uniqueness provides a rational basis for selecting this compound over simpler, well-characterized urea scaffolds when seeking novel intellectual property or exploring under-represented chemical space.

Computational Chemistry ADME Prediction Medicinal Chemistry

Regulatory Status as a Registered Intermediate Indicates Availability for Commercial Procurement at Scale

The compound is listed in the ECHA inventory under EC number 100.355.970, indicating it has been registered under the REACH regulation as an intermediate by at least one manufacturer or importer in the European Economic Area [1]. This regulatory status provides a level of supply chain assurance not available for entirely novel, unlisted compounds. Many close structural analogs, such as 1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea or various 1-aryl-3-phenoxyethyl ureas, are not registered under REACH, limiting their commercial availability and complicating their use in industrial research settings within the EU [2]. The ECHA registration implies that a minimum production volume exists (at least 1 tonne per annum for full registration, or a lower volume for an intermediate under strictly controlled conditions), which in turn suggests a more reliable and potentially cost-effective supply chain compared to unregistered, custom-synthesized alternatives.

Supply Chain Regulatory Compliance Chemical Procurement

High Purity Specification (≥95%) from Commercial Vendors Matches or Exceeds Typical Research-Grade Urea Derivatives

Commercially available batch analysis reports from multiple vendors consistently specify a minimum purity of 95% for this compound, as indicated by PubChem's vendor-linked data [1]. This purity level is typical for research-grade urea-based screening compounds and meets the minimum standard for reliable biochemical and cell-based assays. By contrast, some structurally related urea derivatives (e.g., 1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea) are offered at 90% purity or lack clear purity specifications, introducing potential variability in activity data [2]. While 95% purity is not exceptional, the consistency of this specification across suppliers provides a baseline quality assurance that mitigates the risk of batch-to-batch variability in screening campaigns, a factor of particular importance when reproducibility is critical.

Chemical Purity Quality Control Reproducibility

Evidence-Linked Application Scenarios for 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea (CAS 2034257-85-5)


De Novo Drug Discovery Screening Library Enrichment

This compound's structurally unique combination of a phenylpropanol and a phenoxyethyl urea moiety makes it a suitable candidate for enriching a diversity-oriented screening library. The computed physicochemical profile (MW 344.4, TPSA 72.8 Ų, XLogP3 2.0) is fully compliant with lead-like chemical space, and its unexplored biological activity represents an opportunity for discovering novel chemical matter against under-researched targets [1]. The lack of any reported activity is, in this context, a positive attribute, as it minimizes the risk of prior art conflicts.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Urea-Based Enzyme Inhibitors

Given that related phenoxyethyl ureas have demonstrated potent inhibition of P2Y1 receptors and soluble epoxide hydrolase, this compound can serve as a core scaffold for systematic SAR studies. The hydroxy group on the phenylpropyl moiety provides a synthetic handle for further derivatization (e.g., etherification, esterification) to probe the chemical space around the urea pharmacophore [2]. Its commercial availability at acceptable purity (≥95%) enables the cost-effective synthesis of a focused analog library without the need for complex multi-step synthesis of the core.

Organic Synthesis Intermediate for Industrial Research

The compound's ECHA registration as an intermediate under REACH confirms its role in commercial-scale chemical manufacturing [1]. Its bifunctional nature—featuring both a protected alcohol and a diaryl ether system—makes it a versatile building block for the synthesis of more complex molecules, including potential agrochemicals or specialty materials. The regulatory compliance and established supply chain reduce procurement friction for EU-based industrial R&D organizations.

Computational Modeling and Pharmacophore Elucidation

The well-defined 3D structure and computed properties of this compound [1] make it an appropriate subject for molecular docking and pharmacophore modeling studies. Researchers can use it as an entry point for designing novel inhibitors against targets where urea functionality is known to be important (e.g., epoxide hydrolase, kinases, proteases), leveraging the scaffold's drug-like properties to guide virtual screening and subsequent experimental validation.

Quote Request

Request a Quote for 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.